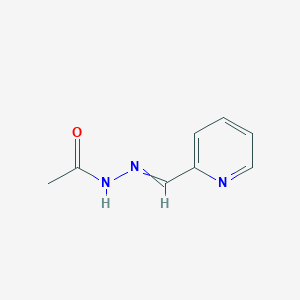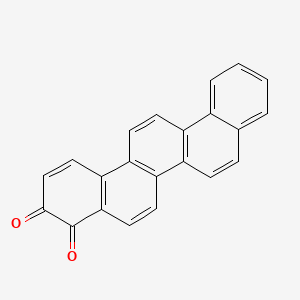
3-(4-Ethenylphenyl)-1,2,5-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethenylphenyl)-1,2,5-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. The presence of the ethenylphenyl group attached to the thiadiazole ring imparts unique chemical and physical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethenylphenyl)-1,2,5-thiadiazole typically involves the reaction of 4-ethenylphenylamine with thiocarbonyl compounds under specific conditions. One common method is the cyclization of 4-ethenylphenylamine with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Ethenylphenyl)-1,2,5-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiadiazole ring into a dihydrothiadiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethenylphenyl group or the thiadiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Halogenating agents, alkylating agents, and nucleophiles; reactions are conducted under mild to moderate conditions depending on the reactivity of the substituents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiadiazole derivatives
Substitution: Various substituted thiadiazole derivatives
Wissenschaftliche Forschungsanwendungen
3-(4-Ethenylphenyl)-1,2,5-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and luminescent materials for optoelectronic devices.
Wirkmechanismus
The mechanism of action of 3-(4-Ethenylphenyl)-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Vinylphenyl)-1,2,5-thiadiazole
- 3-(4-Ethenylphenyl)-1,3,4-thiadiazole
- 3-(4-Ethenylphenyl)-1,2,4-triazole
Uniqueness
3-(4-Ethenylphenyl)-1,2,5-thiadiazole is unique due to its specific structural features, such as the ethenylphenyl group and the 1,2,5-thiadiazole ring. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the ethenyl group allows for further functionalization and derivatization, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
106339-97-3 |
|---|---|
Molekularformel |
C10H8N2S |
Molekulargewicht |
188.25 g/mol |
IUPAC-Name |
3-(4-ethenylphenyl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C10H8N2S/c1-2-8-3-5-9(6-4-8)10-7-11-13-12-10/h2-7H,1H2 |
InChI-Schlüssel |
UKKLZOKPQCCPLE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)C2=NSN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





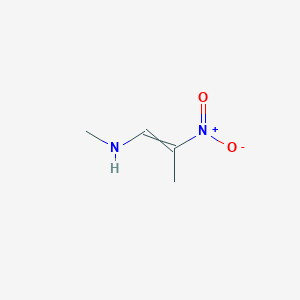
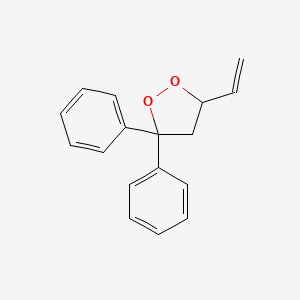
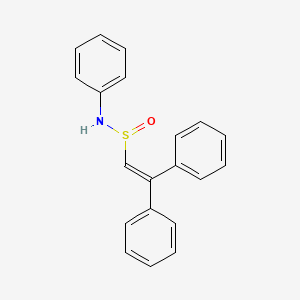
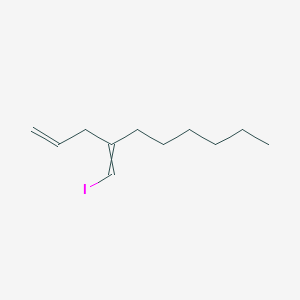

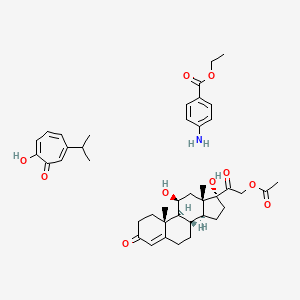
![(1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide]](/img/structure/B14338024.png)
